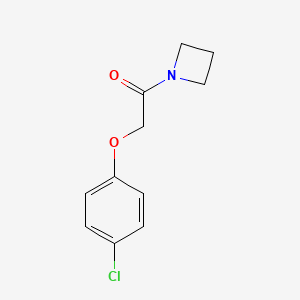![molecular formula C14H20N2O2 B7473546 N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMXAA was first discovered in the 1980s as a compound with antitumor properties. It was later found to have the ability to stimulate the immune system, leading to its potential use as an immunostimulant. DMXAA has been studied extensively in preclinical models and has shown promising results in the treatment of various types of cancer.
Mécanisme D'action
The exact mechanism of action of DMXAA is not fully understood. It is thought to work by activating the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as natural killer cells and T cells, which can then target and kill tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, such as interferon-alpha and interleukin-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXAA is that it has shown promising results in preclinical models, indicating its potential use as a cancer treatment. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.
Orientations Futures
There are a number of future directions for research on DMXAA. One area of focus is on developing more potent analogs of DMXAA that can be used at lower doses. Another area of focus is on understanding the mechanism of action of DMXAA in more detail, which could lead to the development of new immunostimulatory drugs. Finally, there is a need for more clinical trials to test the efficacy and safety of DMXAA in humans.
Méthodes De Synthèse
DMXAA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine and acetic anhydride. The final product is purified through recrystallization.
Applications De Recherche Scientifique
DMXAA has been studied extensively in preclinical models, including in vitro and in vivo studies. It has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. DMXAA has been shown to have a direct effect on tumor cells, as well as an indirect effect through the stimulation of the immune system.
Propriétés
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-12(7-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHMVXBRPUGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N(C)CC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)